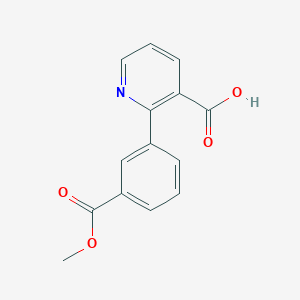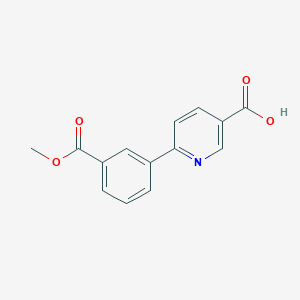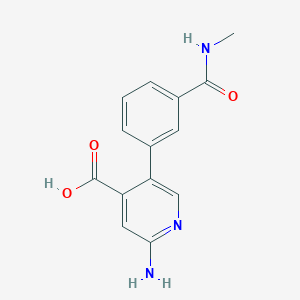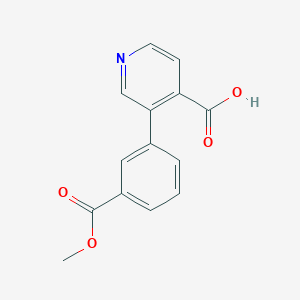
3-(3-Methoxycarbonylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring and an isonicotinic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 3-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
3-(3-Methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
3-(3-Methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(3-Methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the isonicotinic acid moiety can participate in various biochemical pathways, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
類似化合物との比較
Similar Compounds
Isonicotinic acid: A pyridine carboxylic acid with similar structural features but without the methoxycarbonyl group.
Nicotinic acid: Another isomer with the carboxyl group at a different position on the pyridine ring.
Picolinic acid: An isomer with the carboxyl group at the 2-position on the pyridine ring
Uniqueness
3-(3-Methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
特性
IUPAC Name |
3-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)12-8-15-6-5-11(12)13(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVODPPZJHJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687772 |
Source


|
| Record name | 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-83-1 |
Source


|
| Record name | 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(N-Methylaminocarbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6390810.png)
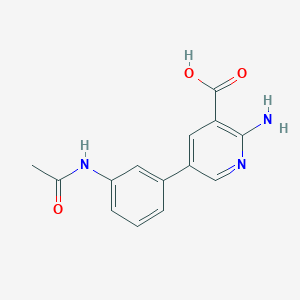
![5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390840.png)
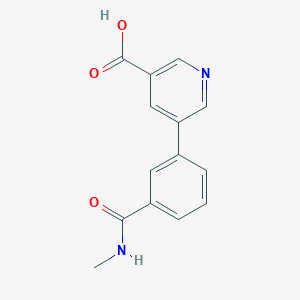
![4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390850.png)
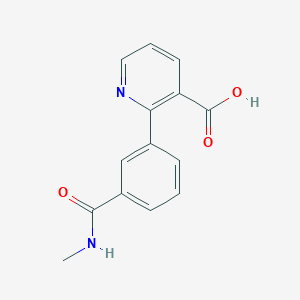
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid](/img/structure/B6390864.png)
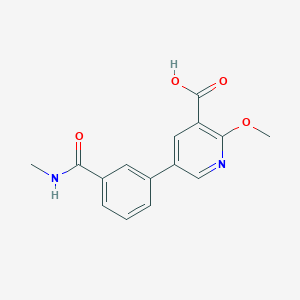
![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6390874.png)
![2-CHLORO-5-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6390882.png)
![6-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid](/img/structure/B6390893.png)
